Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-fluoro-3-azabicyclo[321]octane-1-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-6-[(2Z)-3-(dimethylamino)-2-propenoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C12H20FNO2 |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C12H20FNO2/c1-10(2,3)16-9(15)11-4-5-12(13,6-11)8-14-7-11/h14H,4-8H2,1-3H3 |
InChI Key |
ZJWVZTWHIWKGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.